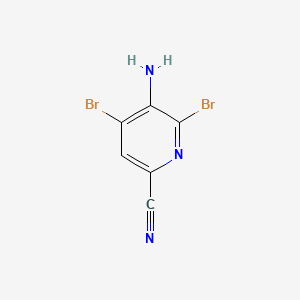

5-Amino-4,6-dibromopyridine-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-4,6-dibromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-1-3(2-9)11-6(8)5(4)10/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYFZNHBISANEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=C1Br)N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 5 Amino 4,6 Dibromopyridine 2 Carbonitrile

Retrosynthetic Analysis and Precursor Identification for the Pyridine (B92270) Core

A retrosynthetic analysis of 5-Amino-4,6-dibromopyridine-2-carbonitrile suggests several potential disconnection points to identify plausible starting materials. The carbon-bromine bonds, the carbon-nitrogen bond of the amino group, and the carbon-carbon bond of the nitrile group are all viable points for retrosynthetic cleavage.

A primary disconnection strategy involves the late-stage introduction of the bromine atoms. This leads back to the precursor 5-aminopyridine-2-carbonitrile . This precursor is advantageous as the amino and nitrile groups can influence the regioselectivity of subsequent halogenation reactions.

Alternatively, the amino group could be introduced at a later stage via nucleophilic aromatic substitution. This approach points to 4,6-dibromopyridine-2-carbonitrile as a key intermediate. The challenge in this route lies in the selective amination at the C5 position.

A third approach involves the formation of the nitrile group as a final step. This would identify 5-amino-4,6-dibromopyridine as the immediate precursor. This strategy is contingent on the availability of efficient and selective cyanation methods for such a substituted pyridine.

Based on the availability of starting materials and the predictability of reaction outcomes, the route commencing from a substituted 2-aminopyridine (B139424) appears to be a logical and strategic choice. A plausible and commonly available starting material for the synthesis is 2-aminopyridine .

Multi-Step Synthetic Pathways to this compound

The synthesis of this compound can be envisioned through several multi-step pathways, each with its own set of advantages and challenges. A logical and sequential approach is detailed below, focusing on the introduction of each functional group in a controlled manner.

Regioselective Halogenation Strategies on Pyridine Substrates

The introduction of bromine atoms onto the pyridine ring is a critical step. The regioselectivity of halogenation is highly dependent on the directing effects of the substituents already present on the ring.

Starting with 2-aminopyridine, an initial bromination can be directed to the 5-position due to the ortho- and para-directing nature of the amino group. The synthesis of 2-amino-5-bromopyridine is a well-established reaction, often achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Further bromination of a pre-functionalized pyridine, such as 5-aminopyridine-2-carbonitrile, would be directed by both the amino and cyano groups. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions (C4 and C6). The cyano group is a deactivating group, directing meta (C4). Therefore, the positions ortho to the amino group (C4 and C6) are the most likely sites for bromination.

| Reagent | Substrate | Product | Conditions | Yield |

| N-Bromosuccinimide (NBS) | 2-Aminopyridine | 2-Amino-5-bromopyridine | Acetonitrile, room temperature | High |

| Bromine | 2-Aminopyridine | 2-Amino-5-bromopyridine | Acetic acid | Good |

Introduction of the Amino Group: Amination Reactions on Pyridine Rings

In an alternative synthetic route, the amino group can be introduced onto a pre-halogenated pyridine ring. For instance, starting with a dibrominated pyridine derivative, a nucleophilic aromatic substitution (SNAr) reaction can be employed to install the amino group. The positions of the bromine atoms and the presence of other electron-withdrawing groups will influence the feasibility and regioselectivity of this reaction.

Amination of a substrate like 4,6-dibromopyridine-2-carbonitrile would likely require forcing conditions due to the deactivating effect of the nitrile group and the two bromine atoms. The use of a strong aminating agent, such as sodium amide or ammonia (B1221849) in the presence of a copper catalyst (Buchwald-Hartwig amination), may be necessary. The regioselectivity of amination would favor the C5 position, which is activated by the adjacent electron-withdrawing nitrile group at C2 and the bromine at C4 and C6.

| Aminating Agent | Substrate | Product | Catalyst/Conditions |

| Ammonia | 4,6-Dichloropyridine-3-carbonitrile | 4-Amino-6-chloro-pyridine-3-carbonitrile | Copper(I) oxide, high temperature and pressure |

| Benzylamine | 2,6-Dibromopyridine | 2-Amino(benzyl)-6-bromopyridine | Palladium catalyst, base |

Formation of the Nitrile Functionality on the Pyridine Core

The introduction of the nitrile group is a key transformation in the synthesis. This can be achieved through several established methods, most notably the Sandmeyer reaction or palladium-catalyzed cyanation.

If starting from an amino-substituted pyridine, a diazotization reaction followed by treatment with a cyanide salt (e.g., cuprous cyanide) can yield the desired nitrile. For example, converting a hypothetical 5-amino-4,6-dibromo-2-halopyridine to the target molecule.

Palladium-catalyzed cyanation of a bromopyridine is another powerful method. A substrate such as 5-amino-2,4,6-tribromopyridine could potentially undergo selective cyanation at the 2-position. The choice of catalyst, ligand, and cyanide source (e.g., zinc cyanide or potassium ferrocyanide) is crucial for the success of this reaction.

| Cyanation Method | Precursor | Reagent(s) |

| Sandmeyer Reaction | 2-Amino-5-bromopyridine | 1. NaNO2, H2SO42. CuCN |

| Palladium-Catalyzed Cyanation | 2,5-Dibromopyridine | Zn(CN)2, Pd(PPh3)4 |

Sequential Functionalization for Specific Isomer Generation

To synthesize the specific isomer this compound, a carefully planned sequence of reactions is essential. A plausible synthetic route is outlined below:

Nitration of 2-Aminopyridine: The synthesis could commence with the nitration of 2-aminopyridine to introduce a nitro group at the 5-position, yielding 2-amino-5-nitropyridine.

Diazotization and Cyanation: The amino group at the 2-position can then be converted to a nitrile group via a Sandmeyer reaction, affording 5-nitropyridine-2-carbonitrile.

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group, for example, using tin(II) chloride or catalytic hydrogenation, to give 5-aminopyridine-2-carbonitrile.

Dibromination: The final step involves the regioselective dibromination of 5-aminopyridine-2-carbonitrile. The strong activating and ortho, para-directing effect of the amino group at C5 would direct the bromine atoms to the C4 and C6 positions. This reaction can be carried out using a brominating agent such as N-bromosuccinimide in a suitable solvent.

This sequential approach allows for the controlled introduction of each functional group, leading to the desired isomer.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that require careful consideration include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivities. For halogenation reactions, solvents like acetonitrile, acetic acid, or chlorinated solvents are commonly used. For amination and cyanation reactions, polar aprotic solvents such as DMF, DMSO, or NMP are often preferred.

Temperature: Reaction temperatures need to be carefully controlled. While higher temperatures can increase reaction rates, they may also lead to the formation of side products and decomposition. For instance, diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.

Catalyst and Ligand: In palladium-catalyzed reactions, the choice of catalyst precursor and ligand is critical. Different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands (e.g., PPh3, Xantphos) can have a profound effect on the reaction outcome.

Base: In amination and some cyanation reactions, the choice and stoichiometry of the base are important. Inorganic bases like K2CO3 or Cs2CO3, or organic bases such as triethylamine or DBU, are commonly employed.

Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent over-reaction or decomposition.

Solvent Effects and Reaction Catalysis

The choice of solvent and catalyst is paramount in directing the outcome of the synthesis of polysubstituted pyridines. For a target molecule like this compound, the synthetic route would likely involve the construction of the pyridine ring followed by or preceded by halogenation and functional group installation.

Solvent Effects: The polarity and proticity of the solvent can significantly influence reaction rates and selectivity. In the synthesis of similar aminopyridine derivatives, a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, hexane) are often employed. For instance, in reactions involving nucleophilic substitution on a pyridine ring, polar aprotic solvents are generally favored as they can solvate cations while leaving the nucleophile relatively free, thus enhancing reactivity. The selection of a solvent would also be critical in managing the solubility of reactants and intermediates.

Reaction Catalysis: Catalysis plays a pivotal role in modern organic synthesis, offering pathways with lower activation energies and higher selectivity. For the synthesis of this compound, both acid and base catalysis, as well as transition-metal catalysis, could be envisaged.

Acid/Base Catalysis: The initial cyclization to form the pyridine ring, potentially from acyclic precursors, can often be catalyzed by either acids or bases. The choice between them would depend on the specific nature of the starting materials and the reaction mechanism.

Transition-Metal Catalysis: Palladium- or copper-catalyzed cross-coupling reactions are instrumental in the functionalization of pyridine rings. For instance, the introduction of the cyano group could potentially be achieved via a cyanation reaction on a corresponding bromo- or iodo-substituted pyridine precursor, often catalyzed by a palladium complex.

The table below summarizes the potential impact of different solvent and catalyst systems on key reaction outcomes for the synthesis of analogous compounds.

| Solvent System | Catalyst Type | Potential Effect on Reaction | Typical Reaction Type |

| Dimethylformamide (DMF) | Palladium(0) complexes | High reaction rates, good solubility of reactants | Cross-coupling, Cyanation |

| Toluene | Phase-Transfer Catalyst | Improved reactivity for biphasic systems | Nucleophilic Substitution |

| Ethanol/Water | Acid or Base | "Green" solvent system, can influence selectivity | Cyclocondensation |

| Acetonitrile | Lewis Acids | Can enhance electrophilicity of reactants | Friedel-Crafts type reactions |

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the reactions leading to this compound are strongly influenced by temperature and pressure. Understanding these relationships is crucial for optimizing reaction times, yields, and purity.

Temperature: Generally, an increase in temperature leads to an increase in the reaction rate, as described by the Arrhenius equation. However, for multi-step syntheses or reactions with competing pathways, temperature control is critical to minimize the formation of byproducts. For example, in the bromination of a pyridine ring, excessive temperatures could lead to over-bromination or degradation of the starting material. The optimal temperature for each synthetic step would need to be determined empirically to maximize the yield of the desired product.

Pressure: While many of the potential reactions for the synthesis of this compound would be carried out at atmospheric pressure, certain transformations, such as those involving gaseous reagents or reactions where a significant change in volume occurs, might benefit from pressure optimization. High-pressure conditions can sometimes improve reaction rates and yields, particularly in cycloaddition reactions or when dealing with volatile starting materials.

| Parameter | Influence on Reaction Kinetics | Considerations for Optimization |

| Temperature | Increases reaction rate; can affect selectivity and stability. | Balance reaction speed with the prevention of side reactions and decomposition. |

| Pressure | Can increase reaction rates for certain reaction types; affects boiling points. | Primarily relevant for reactions involving gases or significant volume changes. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Syntheses with high atom economy are preferred as they generate less waste.

To maximize atom economy in the synthesis of this compound, one would favor addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts. For example, a multi-component reaction where several starting materials are combined in a single step to form the pyridine ring would likely have a higher atom economy than a linear synthesis with multiple steps.

Waste minimization can also be achieved through:

Catalytic Reactions: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste.

Recycling: Recovering and reusing solvents and catalysts can significantly reduce the environmental footprint of the synthesis.

Utilization of Benign Solvents and Renewable Resources

The choice of solvent is a key consideration in green chemistry. Traditional volatile organic compounds (VOCs) are often toxic and environmentally harmful. The use of benign solvents such as water, ethanol, or supercritical fluids is encouraged. For the synthesis of this compound, exploring the feasibility of conducting key steps in these greener solvents would be a primary objective.

While the direct synthesis from renewable resources may be challenging for a highly functionalized molecule like this, the principles of green chemistry would guide the selection of starting materials that are themselves synthesized via sustainable routes.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| High Atom Economy | Design of convergent, multi-component reactions. | Reduced waste generation. |

| Use of Catalysis | Employing recyclable catalysts for key transformations. | Lower energy consumption and waste. |

| Benign Solvents | Use of water, ethanol, or solvent-free conditions. | Reduced environmental and health impacts. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy costs and carbon footprint. |

Comparative Analysis of Synthetic Routes for Scalability and Efficiency

Number of synthetic steps: A shorter synthesis is generally more efficient and cost-effective.

Cost and availability of starting materials: Readily available and inexpensive starting materials are crucial for scalability.

Ease of purification: The need for complex purification methods like column chromatography can hinder scalability.

Safety of the process: Avoiding hazardous reagents and reaction conditions is essential for large-scale production.

The table below presents a hypothetical comparison of two potential synthetic routes.

| Metric | Route A: Linear Synthesis | Route B: Convergent/Multi-component Synthesis |

| Number of Steps | 5-7 steps | 2-3 steps |

| Potential Overall Yield | Lower | Potentially Higher |

| Atom Economy | Moderate | High |

| Scalability | Potentially challenging due to multiple steps and purifications. | More amenable to scale-up. |

| Green Chemistry Score | Lower | Higher |

Chemical Reactivity and Mechanistic Investigations of 5 Amino 4,6 Dibromopyridine 2 Carbonitrile

Reactivity at the Amino Functionality

Acylation, Alkylation, and Arylation Reactions

The nucleophilic amino group is expected to readily participate in acylation, alkylation, and arylation reactions. Acylation with acyl chlorides or anhydrides under basic conditions would yield the corresponding amides. Similarly, alkylation with alkyl halides and arylation via nucleophilic aromatic substitution on electron-poor aromatic systems are feasible transformations. While specific examples for 5-Amino-4,6-dibromopyridine-2-carbonitrile are not prominently detailed in broad literature, the reactivity of analogous 2-aminopyridine (B139424) systems is well-established. For instance, organophosphorus-catalyzed three-component condensation reactions have been developed to assemble 2-amidopyridines from amines, carboxylic acids, and pyridine (B92270) N-oxides, showcasing a modern approach to what is fundamentally an acylation process. nih.gov Such transformations highlight the potential of the amino group on the target molecule to act as a versatile nucleophile for building more complex structures.

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Balz-Schiemann)

The conversion of the amino group to a diazonium salt (diazotization) is a gateway to a wide array of functional groups via subsequent reactions like the Sandmeyer (using copper salts to introduce halides, cyanide, etc.) or Balz-Schiemann (using fluoroboric acid to introduce fluorine) reactions. However, the diazotization of aminopyridines, particularly with the amino group at the 2- or 4-position (analogous to the electronic environment of the 5-amino group ortho and para to the ring nitrogen), presents unique challenges. Pyridine-2-diazonium salts are known to be highly unstable and often cannot be isolated. rsc.orggoogle.com

Despite this instability, these transformations are synthetically useful. For example, processes have been developed for the synthesis of dihalopyridines starting from aminohalopyridines. In these procedures, an aminopyridine is treated with an alkyl nitrite (B80452) (like t-butyl nitrite) or sodium nitrite in the presence of acid to form the diazonium salt in situ. google.comgoogle.com This reactive intermediate is then immediately trapped by a nucleophile, such as a halide from a copper(I) halide salt (Sandmeyer reaction), to yield the desired product. google.com This methodology is crucial for accessing pyridine scaffolds that are otherwise difficult to synthesize.

Condensation Reactions with Carbonyl Compounds

The 2-amino-3-cyanopyridine (B104079) structural motif, present in the target molecule, is a well-known precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. researchgate.netijpsr.com This transformation involves a condensation reaction where the amino group and the adjacent nitrile group both participate in the cyclization.

A common method involves heating the 2-amino-3-cyanopyridine derivative with formic acid or formamide. researchgate.net The reaction proceeds via initial formation of a formamidine (B1211174) intermediate at the amino group, followed by an intramolecular cyclization where the nitrogen of the formamidine attacks the nitrile carbon, leading to the formation of the pyrimidine (B1678525) ring fused to the pyridine core. nih.gov This powerful reaction allows for the construction of complex, biologically relevant scaffolds from simple starting materials. Unexpected condensation reactions have also been observed; for instance, 2-aminopyridine can react with barbituric acid derivatives in DMF in a process resembling a Mannich-type reaction. scielo.org.mx

Table 1: Examples of Cyclocondensation Reactions of 2-Amino-3-cyanopyridine Analogs This table presents data for analogous compounds to illustrate the typical condensation reactivity.

| 2-Aminopyridine Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-3-cyanopyridine derivatives | Formamide | Reflux | Pyrido[2,3-d]pyrimidine derivatives | researchgate.net |

| 5-Bromo-2,4-dichloropyrimidine and Cyclopentylamine (forms aminopyrimidine in situ) | Crotonic acid, Pd-catalyst | Coupling followed by intramolecular cyclization | Substituted Pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |

| 6-Aminouracil | Enaminone | Acidic conditions | Pyrido[2,3-d]pyrimidine derivative | nih.gov |

Reactivity at the Bromine Substituents

The two bromine atoms at the C4 and C6 positions are susceptible to displacement through either transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). Their reactivity is enhanced by the electron-deficient nature of the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For dihalogenated pyridines like the title compound, a key aspect is the regioselectivity of the reaction—that is, which of the two bromine atoms reacts first.

In substrates like 2,4-dibromopyridine (B189624), which is analogous to the 4,6-dibromo substitution pattern of the target compound, the C2 position (equivalent to C6) is generally more electrophilic and thus more reactive toward oxidative addition with a Palladium(0) catalyst. acs.orgresearchgate.netwhiterose.ac.uk This intrinsic reactivity allows for selective mono-functionalization at the C6 position under controlled conditions. Subsequent reaction at the C4 position can then be achieved, often under more forcing conditions, to yield di-substituted products. The choice of catalyst, ligand, and base can significantly influence this selectivity. rsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). wikipedia.orglibretexts.orgorganic-chemistry.org Studies on 2,4-dibromopyridine show that C2-selective (analogous to C6) arylation is typically favored with common palladium catalysts. researchgate.netacs.org

Table 2: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromopyridine This table uses 2,4-dibromopyridine as a model substrate to illustrate regioselectivity in Suzuki coupling.

| Arylboronic Acid | Catalyst System | Base | Solvent | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd2(dba)3 / P(o-tolyl)3 | K3PO4 | Dioxane | 2-Phenyl-4-bromopyridine | 85% | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | TlOH | DME/H2O | 2-(4-Methoxyphenyl)-4-bromopyridine | 72% | researchgate.net |

| Phenylboronic acid pinacol (B44631) ester | C3-Symmetric Tripalladium Cluster | Cs2CO3 | Toluene | 2-Phenyl-4-bromopyridine (98:1 selectivity) | 99% | acs.org |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgnih.govlibretexts.org This reaction is highly effective for functionalizing halopyridines. Research on 2-amino-3-bromopyridines demonstrates efficient coupling with various terminal alkynes using a Pd(PPh₃)₂Cl₂/CuI catalyst system. scirp.org This provides a close model for the expected reactivity of this compound, where selective coupling at the more reactive C6-Br bond would be anticipated.

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridine Analogs This table presents data for analogous aminobromopyridines to illustrate Sonogashira reactivity.

| Alkyne | Substrate | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | 2-Amino-3-bromopyridine | Pd(PPh3)2Cl2, CuI | Et3N / DMF | 96% | scirp.org |

| 1-Heptyne | 2-Amino-3-bromopyridine | Pd(PPh3)2Cl2, CuI | Et3N / DMF | 91% | scirp.org |

| (4-Propylphenyl)acetylene | 2-Amino-3-bromo-5-chloropyridine | Pd(PPh3)2Cl2, CuI | Et3N / DMF | 85% | scirp.org |

Heck Coupling: The Heck reaction, which couples the aryl halide with an alkene, is another viable transformation. While specific examples on this substrate are scarce, the general principles of palladium-catalyzed reactions on halopyridines suggest its applicability.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The electron-deficient pyridine ring, further activated by the two bromine atoms and the C2-nitrile group, is primed for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks one of the carbon atoms bearing a bromine atom, leading to the displacement of the bromide ion through a Meisenheimer complex intermediate or a concerted mechanism. chemrxiv.org

The relative reactivity of the C4 versus C6 positions to SNAr depends on the stability of the anionic intermediate formed upon nucleophilic attack. Computational and experimental studies on dichloropyridines and dichloropyrimidines show that both positions are highly activated. nih.govdntb.gov.ua Reactions with various nucleophiles such as amines (aminolysis), alkoxides (alkoxylation), and thiolates are expected. For example, studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that reactions with amines lead to mono- or di-substitution, and reactions in alcohol solvents can lead to solvolysis products (alkoxylation). dntb.gov.ua This indicates that the bromine atoms on this compound are excellent leaving groups for SNAr reactions.

Reductive Debromination Studies for Selective Functionalization

The presence of two bromine atoms on the pyridine ring offers opportunities for selective functionalization through reductive debromination. The differential reactivity of the bromine atoms can, in principle, be exploited to achieve mono-dehalogenated products. The bromination of 2-aminopyridine can lead to the formation of 2-amino-3,5-dibromopyridine, suggesting that the position of bromine atoms relative to the amino group influences their reactivity. heteroletters.org In some cases, over-bromination can occur, leading to di-substituted products, and the amount of the brominating agent is a key factor in controlling the selectivity. heteroletters.org While specific studies on the reductive debromination of this compound are not widely reported, related studies on aminotribromosilanes have explored reductive dehalogenation using reagents like Rieke magnesium (Mg*). researchgate.net Such approaches could potentially be adapted for the selective debromination of the target molecule, providing a route to 5-amino-4-bromo- or 5-amino-6-bromopyridine-2-carbonitrile (B1358548) intermediates.

Directed ortho-Metalation and Related Lithiation Chemistry

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The amino group in this compound can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C-3 position. wikipedia.orgbaranlab.org The general principle involves the coordination of an organolithium reagent, such as n-butyllithium, to the heteroatom of the DMG, followed by deprotonation of the nearest ortho-position to form an aryllithium intermediate. wikipedia.org This intermediate can then be trapped with various electrophiles.

However, the metalation of pyridines can be complicated by the competitive 1,2-addition of the organometallic reagent to the pyridine ring. harvard.edu To circumvent this, mixed-metal bases, such as n-BuLi-LiDMAE (lithium 2-dimethylaminoethoxide), have been developed. These "superbases" can induce regioselective lithiation of pyridine derivatives, even in the presence of other directing groups. researchgate.net The use of sterically hindered amide bases like TMPMgCl·LiCl has also proven effective for the directed metalation of electron-poor heteroarenes. harvard.edu While direct experimental data on the DoM of this compound is scarce, the existing literature on aminopyridines suggests that a carefully chosen lithiating agent could enable selective functionalization at the C-3 position. harvard.eduresearchgate.net

Reactivity of the Nitrile Group

The nitrile group at the C-2 position is a versatile handle for a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Amidation Reactions

The hydrolysis of cyanopyridines can yield either the corresponding carboxamide or carboxylic acid, depending on the reaction conditions. google.com Continuous processes for the hydrolysis of cyanopyridines using a base under substantially adiabatic conditions have been developed. google.com For the hydrolysis of 2-cyanopyridine (B140075) and its derivatives to the carboxylic acid, it is important to avoid temperatures above approximately 135°C to prevent decarboxylation. google.com Substituted cyanopyridines, including those with amino and halo groups, are amenable to these hydrolysis conditions. google.com The reaction of 2-cyanopyridine with sodium hydroxide (B78521) at temperatures between 100-130°C can produce 2-picolinamide. google.com

| Product | Reagents and Conditions | Notes |

| Pyridine-2-carboxamide | NaOH, 100-130°C | Hydrolysis of 2-cyanopyridine. google.com |

| Pyridine-2-carboxylic acid | Base hydrolysis, T < 135°C | Avoids decarboxylation. google.com |

Reduction to Amines and Aldehydes

The nitrile group can be reduced to a primary amine (aminomethyl group) or an aldehyde. The catalytic reduction of cyanopyridines to aminomethylpyridines is a known transformation. google.com However, the presence of halogen atoms on the pyridine ring can lead to a competing dehalogenation reaction. google.com To mitigate this, specific catalyst inhibitors, such as alkali metal bromides or iodides, can be employed. google.com A process for the preparation of 2-aminomethylpiperidine from 2-cyanopyridine involves catalytic hydrogenation in the presence of a cobalt-containing catalyst at elevated temperatures and pressures. google.com

For the partial reduction of the nitrile to an aldehyde, a common method is the use of a reducing agent followed by hydrolysis of the intermediate imine. The preparation of 2-pyridine carboxaldehyde has been achieved through a multi-step process starting from 2-methylpyridine. patsnap.com

| Product | Reagents and Conditions | Challenges/Considerations |

| 2-Aminomethylpyridine | Catalytic hydrogenation | Potential for dehalogenation. google.com |

| 2-Aminomethylpiperidine | H₂, Cobalt catalyst, 120-230°C, 10-45 MPa | One-step process from 2-cyanopyridine. google.com |

| Pyridine-2-carbaldehyde | Multi-step synthesis from 2-methylpyridine | Indirect method. patsnap.com |

Cycloaddition Reactions (e.g., [2+3] dipolar cycloadditions)

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions, also known as Huisgen 1,3-dipolar cycloadditions, to form five-membered heterocycles. organic-chemistry.orgwikipedia.org These reactions involve a 1,3-dipole reacting with a dipolarophile. organic-chemistry.org While alkenes and alkynes are common dipolarophiles, molecules with related heteroatom functional groups like nitriles can also be used. organic-chemistry.org The reactivity in these cycloadditions is influenced by the electronic properties of both the dipole and the dipolarophile. organic-chemistry.org

Recent studies have shown that 2-cyanopyridine derivatives can react with the N-terminal cysteine of peptides. nih.gov This reaction proceeds through the nucleophilic addition of the thiol group to the nitrile, followed by intramolecular cyclization to form a thiazoline (B8809763) ring, which can then lead to peptide bond cleavage. nih.gov 2-Cyanopyridines bearing electron-withdrawing groups exhibit enhanced reactivity in this transformation. nih.govrsc.org This type of reactivity highlights the potential of the nitrile group in this compound to participate in cycloaddition-type reactions for applications in bioconjugation and the synthesis of complex heterocyclic systems.

Pinner Reaction and Derivatization

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org These salts are reactive intermediates that can be subsequently converted to esters by reaction with water, or to amidines by reaction with ammonia (B1221849) or an amine. wikipedia.orgjk-sci.com The reaction is typically carried out under anhydrous conditions, and low temperatures are often necessary to prevent the thermodynamically unstable imino ester salt from rearranging to an amide. wikipedia.orgjk-sci.com

The success of the Pinner reaction can be dependent on the electronic nature of the nitrile. wikipedia.org Electron-poor nitriles, which are good electrophiles, may react more readily under basic conditions, while the acid-catalyzed Pinner reaction may be more suitable for electron-rich nitriles. wikipedia.org Given the electron-withdrawing nature of the pyridine ring and the bromo substituents in the target molecule, the reactivity of the nitrile group in a classical Pinner reaction would need to be experimentally determined.

| Product of Pinner Reaction Intermediate | Subsequent Reagent |

| Ester | Water wikipedia.org |

| Amidine | Ammonia or Amine wikipedia.org |

| Orthoester | Excess alcohol wikipedia.org |

| Thionoester | Hydrogen sulfide (B99878) wikipedia.org |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. nih.govyoutube.com The presence of additional substituents on the this compound ring further modulates this reactivity.

The substituents on the pyridine ring are:

5-Amino group (-NH2): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. byjus.com

4,6-Bromo groups (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-, para-directing because of their ability to donate electron density through resonance. wikipedia.org

2-Cyano group (-CN): This is a strongly deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

Therefore, any electrophilic aromatic substitution at the C3 position would be expected to proceed under harsh reaction conditions, if at all. The reaction would be disfavored due to the cumulative deactivating effects of the substituents and the pyridine nitrogen.

A summary of the directing effects of the functional groups is presented in the table below.

| Functional Group | Position | Electronic Effect | Directing Influence |

| Amino | 5 | Activating (Resonance) | Ortho, Para |

| Bromo | 4, 6 | Deactivating (Inductive), Directing (Resonance) | Ortho, Para |

| Cyano | 2 | Deactivating (Inductive & Resonance) | Meta |

This table is based on general principles of electrophilic aromatic substitution.

Chemo- and Regioselectivity in Multi-Functional Transformations

The presence of multiple functional groups in this compound raises questions of chemo- and regioselectivity in various transformations. The molecule offers several potential reaction sites: the amino group, the cyano group, and the carbon-bromine bonds.

Reactions involving the amino group: The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. These reactions would likely be chemoselective for the amino group, as it is generally more nucleophilic than the pyridine nitrogen, which is deactivated by the electron-withdrawing substituents.

Reactions involving the cyano group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an aminomethyl group. The conditions for these transformations would need to be carefully controlled to avoid side reactions at other functional groups.

Reactions involving the bromo groups: The bromine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially with strong nucleophiles. The electron-withdrawing cyano group at C2 and the pyridine nitrogen activate the C4 and C6 positions towards nucleophilic attack. Furthermore, these bromo groups can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. The relative reactivity of the two bromine atoms in such reactions would depend on the specific reaction conditions and the steric environment. It is plausible that the C4-Br bond might be slightly more reactive than the C6-Br bond due to the potentially differing electronic influence of the adjacent amino and cyano groups, though this would require experimental verification. The selective functionalization of one bromo group over the other would be a significant synthetic challenge. nih.gov

The table below outlines potential transformations and the expected reactive site.

| Transformation | Reagent/Conditions | Expected Reactive Site |

| Acylation | Acyl chloride, base | 5-Amino group |

| Diazotization | NaNO2, acid | 5-Amino group |

| Hydrolysis | Strong acid or base | 2-Cyano group |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | C4 and/or C6 |

| Suzuki Coupling | Boronic acid, Pd catalyst, base | C4 and/or C6 |

This table illustrates potential selective reactions based on the known reactivity of the functional groups.

Advanced Spectroscopic and Structural Elucidation of 5 Amino 4,6 Dibromopyridine 2 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

This section would have delved into the precise molecular structure of 5-Amino-4,6-dibromopyridine-2-carbonitrile in solution.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra would be essential. Due to the limited number of protons on the pyridine (B92270) ring, likely a single aromatic proton and the protons of the amino group, the ¹H NMR spectrum would be expected to be relatively simple. The chemical shift of the lone ring proton would be influenced by the presence of the electron-withdrawing cyano and bromine substituents, and the electron-donating amino group.

Two-dimensional NMR techniques would be crucial for unambiguous assignments. A COSY (Correlation Spectroscopy) experiment would confirm the coupling between the amino protons and the ring proton, if any, and potentially reveal long-range couplings. An HSQC (Heteronuclear Single Quantum Coherence) experiment would directly correlate the ring proton to its attached carbon atom. The most informative experiment would likely be the HMBC (Heteronuclear Multiple Bond Correlation), which would show correlations between protons and carbons over two to three bonds. This would be instrumental in assigning the quaternary carbons, including the carbon atoms bearing the bromine, amino, and cyano groups, by observing their correlations with the ring proton and the amino protons.

A hypothetical data table for the NMR analysis would have included:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H3 | Data not available | C3: Data not available | C2, C4, C5 |

| NH₂ | Data not available | - | C4, C5, C6 |

| C2 | - | Data not available | - |

| C4 | - | Data not available | - |

| C5 | - | Data not available | - |

| C6 | - | Data not available | - |

| CN | - | Data not available | - |

Solid-State NMR for Polymorphic Studies and Supramolecular Interactions

Solid-state NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of molecules in the solid state. beilstein-journals.org For this compound, ssNMR could be used to study potential polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct ssNMR spectra due to variations in the local chemical environments and intermolecular interactions. Furthermore, ssNMR can probe supramolecular interactions, such as hydrogen bonding involving the amino group and the nitrile nitrogen, and halogen bonding involving the bromine atoms.

Single Crystal X-ray Diffraction Analysis

This technique is the gold standard for determining the three-dimensional structure of a crystalline solid with atomic-level precision.

Precise Determination of Molecular Geometry and Bond Parameters

A single-crystal X-ray diffraction study would provide precise measurements of all bond lengths and angles within the this compound molecule. This would allow for a detailed analysis of the electronic effects of the various substituents on the pyridine ring geometry. For example, the C-Br bond lengths and the bond angles around the substituted carbon atoms would provide valuable information.

A representative data table for bond parameters would look like:

| Bond/Angle | Length (Å) / Angle (°) |

| C2-C3 | Data not available |

| C3-C4 | Data not available |

| C4-C5 | Data not available |

| C5-C6 | Data not available |

| N1-C2 | Data not available |

| N1-C6 | Data not available |

| C4-Br | Data not available |

| C6-Br | Data not available |

| C5-N | Data not available |

| C2-C≡N | Data not available |

| ∠N1-C2-C3 | Data not available |

| ∠C2-C3-C4 | Data not- available |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) and Crystal Packing

The analysis of the crystal structure would reveal how the molecules pack in the solid state. This is governed by intermolecular forces. For this molecule, one would expect to observe hydrogen bonds between the amino group of one molecule and the nitrogen atom of the pyridine ring or the cyano group of a neighboring molecule. Additionally, halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, could play a significant role in the crystal packing, with the bromine atoms interacting with nucleophilic sites on adjacent molecules.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS would provide the highly accurate mass of the molecular ion, which can be used to confirm the elemental composition of this compound. Due to the presence of two bromine atoms, the mass spectrum would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. beilstein-journals.org Therefore, a compound with two bromine atoms will show three molecular ion peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.

Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide structural information. The fragmentation could involve the loss of bromine atoms, the cyano group, or other neutral fragments, helping to piece together the molecular structure.

A summary of expected HRMS data would be:

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ (C₆H₃⁷⁹Br₂N₃) | Data not available | Data not available |

| [M+2]⁺ (C₆H₃⁷⁹Br⁸¹BrN₃) | Data not available | Data not available |

| [M+4]⁺ (C₆H₃⁸¹Br₂N₃) | Data not available | Data not available |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for identifying the characteristic functional groups within this compound and for analyzing its complete molecular vibrational profile. These two methods are complementary, as the selection rules governing them differ; some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa. sci-hub.st

The key functional groups of this compound—the amino (-NH₂), cyano (-C≡N), and the substituted pyridine ring—give rise to distinct vibrational bands.

Amino (-NH₂) Group Vibrations: The primary aromatic amino group exhibits characteristic stretching and bending vibrations. The N-H stretching vibrations are typically observed in the 3500–3300 cm⁻¹ region. core.ac.uk For primary amines, two bands are expected: an asymmetric stretching (νₐₛ) and a symmetric stretching (νₛ) mode. The -NH₂ scissoring (in-plane bending) vibration is anticipated to appear in the range of 1650–1600 cm⁻¹. tsijournals.com Wagging and twisting (out-of-plane bending) modes are found at lower wavenumbers.

Cyano (-C≡N) Group Vibration: The nitrile functional group is one of the most characteristic in vibrational spectroscopy, displaying a strong, sharp absorption band for the C≡N stretching vibration. This band typically appears in the 2260–2220 cm⁻¹ region in the IR spectrum. nih.govmdpi.com Its intensity and exact position can be influenced by the electronic effects of the adjacent substituents on the pyridine ring.

Pyridine Ring Vibrations: The pyridine ring itself has a complex set of vibrational modes. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. core.ac.uk The C=C and C=N ring stretching vibrations occur in the 1600–1400 cm⁻¹ region. The presence of heavy bromine atoms directly attached to the ring will significantly influence the vibrational frequencies, particularly those involving C-Br stretching, which are expected at lower wavenumbers, typically below 1000 cm⁻¹.

By comparing the experimental spectra of this compound with those of related compounds like 2-amino-5-chloropyridine (B124133) and other substituted aminopyridines, a detailed assignment of the observed bands can be achieved. core.ac.uk

Table 1: Representative Vibrational Frequencies for Functional Groups in Substituted Aminopyridine Carbonitriles This table is a composite based on data from analogous structures, as specific experimental data for this compound is not publicly available.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Amino (-NH₂) | Asymmetric Stretch (νₐₛ) | 3500 - 3400 | Medium-Strong | Medium |

| Amino (-NH₂) | Symmetric Stretch (νₛ) | 3400 - 3300 | Medium-Strong | Medium |

| Amino (-NH₂) | Scissoring (δ) | 1650 - 1600 | Strong | Weak |

| Cyano (-C≡N) | Stretch (ν) | 2260 - 2220 | Strong, Sharp | Strong |

| Pyridine Ring | C=C, C=N Stretches | 1600 - 1400 | Medium-Strong | Medium-Strong |

| Pyridine Ring | C-H Stretch | 3100 - 3000 | Medium | Strong |

| C-Br Bond | Stretch (ν) | < 1000 | Medium | Strong |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights and Chromophoric Properties

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence (emission) spectroscopy, provides crucial information about the electronic structure and chromophoric nature of this compound. The molecule contains a pyridine ring, an electron-donating amino group, and an electron-withdrawing cyano group, creating a "push-pull" system that significantly influences its electronic transitions. mdpi.org

The UV-Vis absorption spectrum is expected to show bands arising from π → π* and n → π* transitions. researchgate.net

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. They are typically of high intensity (large molar absorptivity, ε) and are expected to be the dominant feature in the spectrum. The substitution pattern, including the auxochromic amino group and the bathochromic effect of the halogens and cyano group, will likely shift these absorptions to longer wavelengths (red shift) compared to unsubstituted pyridine. mdpi.com

n → π Transitions:* These involve the excitation of a non-bonding electron (from the nitrogen lone pairs of the pyridine ring or the amino group) to a π* antibonding orbital. These transitions are generally much weaker (low ε) than π → π* transitions and may appear as a shoulder on the main absorption band or be obscured by it.

Fluorescence spectroscopy measures the emission of light from the molecule as it returns from an excited electronic state to the ground state. Many aminopyridine derivatives are known to be fluorescent. nih.gov The emission spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition. The difference between the absorption maximum (λₐₑₓ) and the emission maximum (λₑₘ) is known as the Stokes shift. The solvent environment can significantly affect both absorption and emission spectra, with polar solvents often causing shifts in the maxima. researchgate.netmdpi.com

Table 2: Representative Electronic Spectroscopic Data for Substituted Aminopyridine Derivatives This table presents typical values based on analogous fluorescent aminopyridine and pyridine-carbonitrile systems. Specific values for this compound will depend on experimental conditions.

| Compound Type | Absorption Max (λₐₑₓ, nm) | Emission Max (λₑₘ, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |

| Phenyl-substituted Aminopyridine | ~330 | ~400 | ~70 | ~0.80 | Chloroform |

| Aminopyridine Dicarboxylate | ~390 | ~480 | ~90 | ~0.45 | Chloroform |

| Furo[2,3-b]pyridin-2-yl ethanone | ~340 | ~480 | ~140 | Not Reported | Hexane |

Data sourced from studies on various aminopyridine derivatives for illustrative purposes. researchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Derivatization and Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound is itself achiral, it will not produce a CD signal. However, CD spectroscopy becomes an essential tool for the stereochemical analysis of its chiral derivatives.

Chirality can be introduced by reacting the primary amino group with a chiral derivatizing agent (CDA). nih.gov For instance, reacting the amine with an enantiomerically pure chiral carboxylic acid, chloroformate, or isocyanate would result in the formation of a pair of diastereomers, each containing the 5-Amino-4,6-dibromopyridin-2-yl moiety. These diastereomers, being chiral, will interact differently with left- and right-circularly polarized light, producing characteristic CD spectra.

The process typically involves:

Derivatization: The amino group of the target compound is reacted with a chiral reagent, such as (S)-naproxen or an N-protected amino acid, to form a new, larger chiral molecule. nih.gov

CD Analysis: The resulting diastereomeric products are analyzed using a CD spectropolarimeter. The CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength.

Stereochemical Assignment: The sign (positive or negative) and intensity of the Cotton effects (the peaks and troughs) in the CD spectrum can often be correlated with the absolute configuration of the newly formed stereocenter. Empirical rules or comparison with the spectra of known compounds can be used to assign the stereochemistry. researchgate.net

This methodology is not only used for determining the absolute configuration but can also be employed to determine the enantiomeric excess (ee) of a chiral amine sample. researchgate.net While no specific chiral derivatives of this compound have been reported in the literature, the principles of chiral derivatization followed by CD analysis represent a standard and robust approach for the stereochemical elucidation of any chiral amines derived from or related to this scaffold.

Computational and Theoretical Investigations of 5 Amino 4,6 Dibromopyridine 2 Carbonitrile

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. For 5-Amino-4,6-dibromopyridine-2-carbonitrile, these methods can provide insights into its stable conformations, electronic characteristics, and reactive sites.

The geometry of this compound is determined by the interplay of the electronic effects of its substituents on the pyridine (B92270) ring. The pyridine ring itself is aromatic and planar. The amino (-NH2), dibromo (-Br), and carbonitrile (-CN) groups attached to this ring influence its bond lengths and angles.

Computational studies on substituted pyridines suggest that the C-N bond lengths within the pyridine ring will be slightly altered from those of unsubstituted pyridine due to the electronic push-pull effects of the substituents. rsc.org The amino group at position 5 is a strong electron-donating group, which is expected to increase the electron density in the ring. Conversely, the carbonitrile group at position 2 is a strong electron-withdrawing group. The two bromine atoms at positions 4 and 6 are also electron-withdrawing through an inductive effect, but can also exhibit some electron-donating resonance effects.

The optimized geometry, calculated using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would likely show a planar pyridine ring. The C-Br bond lengths are expected to be in the typical range for bromo-aromatic compounds. The C-C bond length of the carbonitrile group will be characteristic of a C-C single bond adjacent to a triple bond, and the C≡N bond length will be typical for a nitrile.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C2-C3 Bond Length | 1.40 |

| C3-C4 Bond Length | 1.38 |

| C4-C5 Bond Length | 1.39 |

| C5-C6 Bond Length | 1.39 |

| N1-C2 Bond Length | 1.34 |

| N1-C6 Bond Length | 1.34 |

| C5-N(H2) Bond Length | 1.37 |

| C4-Br Bond Length | 1.89 |

| C6-Br Bond Length | 1.89 |

| C2-C(N) Bond Length | 1.45 |

| C≡N Bond Length | 1.16 |

| C2-C3-C4 Bond Angle | 120.5 |

| C3-C4-C5 Bond Angle | 118.0 |

| N1-C2-C(N) Bond Angle | 117.0 |

Note: These values are illustrative and based on typical bond lengths and angles for similar substituted pyridines. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, reflecting the sites most susceptible to electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the electron-deficient carbonitrile group and the pyridine ring, indicating the sites prone to nucleophilic attack.

The presence of both strong electron-donating (amino) and electron-withdrawing (carbonitrile, dibromo) groups is expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be chemically reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: These are estimated values. The actual energies would depend on the specific computational method and level of theory used.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and identifying its reactive sites. Regions of negative electrostatic potential (red/yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group. The area around the carbon atom of the carbonitrile group and the hydrogen atoms of the amino group would exhibit a positive potential. The bromine atoms would have a region of slight negative potential. This analysis helps in predicting how the molecule will interact with other reagents.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore potential reaction pathways, calculate activation energies, and characterize transition state structures.

While specific reaction pathway analyses for this compound are not available, we can infer potential reactions based on its functional groups. For instance, the amino group can undergo reactions such as diazotization, and the bromine atoms can be substituted via nucleophilic aromatic substitution. The carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Computational modeling of these hypothetical reactions would involve locating the transition state structures and calculating the energy barriers. The height of the energy barrier is directly related to the reaction rate; a lower barrier implies a faster reaction. These calculations are typically performed using methods like the nudged elastic band (NEB) or by locating the saddle point on the potential energy surface corresponding to the transition state.

Substituted pyridines can act as catalysts in various organic reactions, often through the involvement of the pyridine nitrogen atom. nih.gov If this compound were to participate in a catalytic cycle, computational modeling could be employed to elucidate the mechanism. This would involve studying the interaction of the molecule with the reactants, the formation of catalytic intermediates, and the regeneration of the catalyst at the end of the reaction. The electronic and steric effects of the amino, dibromo, and carbonitrile substituents would play a critical role in modulating its catalytic activity.

Spectroscopic Property Prediction and Validation against Experimental Data

Detailed theoretical predictions of spectroscopic properties for this compound, and their subsequent validation against experimental data, are not available in the current body of scientific literature. Such studies would typically involve the use of quantum chemical calculations to simulate various spectra, providing valuable insights into the molecule's structure and electronic properties.

No published research could be located that details the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound. This type of analysis is crucial for confirming the molecular structure and understanding the electronic environment of the individual atoms within the molecule.

There is no available literature presenting vibrational frequency calculations, such as those derived from Density Functional Theory (DFT), for this compound. These calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the functional groups and skeletal framework of the molecule.

Simulations of the Ultraviolet-Visible (UV-Vis) absorption and emission spectra for this compound have not been reported. Such simulations, often performed using Time-Dependent DFT (TD-DFT), are essential for understanding the electronic transitions within the molecule and predicting its photophysical properties.

Non-Covalent Interaction (NCI) Analysis (e.g., Hirshfeld Surface, AIM, RDG) for Intermolecular Forces in Solids and Solutions

A search of scientific databases yielded no studies that have performed Non-Covalent Interaction (NCI) analyses on this compound. Techniques such as Hirshfeld surface analysis, Atoms in Molecules (AIM) theory, and Reduced Density Gradient (RDG) analysis are powerful tools for visualizing and quantifying the intermolecular forces that govern the packing of molecules in the solid state and their behavior in solution. While studies on other heterocyclic compounds have utilized these methods, their application to the title compound is not documented.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies (excluding biological activity)

No Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies focusing on the non-biological activities or properties of this compound were found in the reviewed literature. QSRR/QSPR models are developed to predict the reactivity and physical properties of chemical compounds based on their molecular structure, and the absence of such studies indicates a lack of systematic investigation into these aspects for this particular molecule.

Exploration of Advanced Applications of 5 Amino 4,6 Dibromopyridine 2 Carbonitrile and Its Chemical Derivatives

Building Block for Functional Materials

The multifunctionality of 5-Amino-4,6-dibromopyridine-2-carbonitrile makes it a prime candidate for the synthesis of advanced functional materials. Its reactive sites, including the amino group, nitrile moiety, and bromine atoms, can be selectively addressed to build complex architectures with tailored properties.

Precursor for Advanced Polymer Synthesis

While specific polymers derived directly from this compound are not extensively documented in publicly available literature, the compound's structure suggests its utility as a monomer in the synthesis of specialized polymers. The presence of the amino group allows for its incorporation into polyamides, polyimides, or other condensation polymers. Furthermore, the bromine atoms can serve as reactive handles for cross-linking reactions or for post-polymerization modification, enabling the fine-tuning of the polymer's physical and chemical properties. The nitrile group can also be a site for polymerization or be converted to other functional groups prior to or after polymerization.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The field of porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), represents a significant area where this compound can be a valuable precursor. nih.govsemanticscholar.org

In the context of Covalent Organic Frameworks (COFs) , the nitrile group of this compound is of particular interest. The cyclotrimerization of nitrile-containing building blocks is a known method for the synthesis of triazine-linked COFs. nih.gov This process typically involves heating the aromatic nitrile in the presence of a catalyst, such as zinc chloride, to form a highly stable and porous framework. The amino group on the pyridine (B92270) ring can serve as an additional functional site for post-synthetic modification, allowing for the introduction of other chemical moieties to tailor the COF's properties for specific applications, such as gas storage or catalysis. rsc.org The ability to introduce amino functionalities is a prevalent strategy for producing new COFs with desired functions. rsc.org

For Metal-Organic Frameworks (MOFs) , the pyridine nitrogen and the exocyclic amino group of this compound can act as effective coordination sites for metal ions or clusters. nih.govcore.ac.uk The formation of MOFs relies on the self-assembly of metal nodes and organic linkers. researchgate.net The bidentate or monodentate coordination of the pyridine and amino groups can lead to the formation of robust 3D frameworks. The bromine atoms can influence the electronic properties of the resulting MOF or be used for further functionalization. Amino-functionalized MOFs have been shown to be useful in applications such as sensing and photocatalysis. nih.govmdpi.com

| Framework Type | Key Functional Group | Potential Role of this compound |

| COF | Nitrile (-CN) | Building block for triazine-linked frameworks through cyclotrimerization. nih.gov |

| COF | Amino (-NH2) | Site for post-synthetic modification to introduce new functionalities. rsc.org |

| MOF | Pyridine-N, Amino (-NH2) | Coordination sites for metal ions to form the framework structure. nih.govcore.ac.uk |

| MOF | Bromo (-Br) | Electronic modification of the framework and potential for post-synthetic reactions. |

Role in the Development of Organic Semiconductor Components

The development of organic semiconductors is a rapidly advancing field, and molecules with extended π-systems and tunable electronic properties are highly sought after. This compound possesses several features that make it an interesting candidate for this area. The pyridine ring is an electron-deficient aromatic system, and the combination of an electron-donating amino group and a withdrawing cyano group can lead to intramolecular charge transfer characteristics.

The bromine atoms provide a pathway for further extending the π-conjugation through cross-coupling reactions, such as Suzuki or Stille couplings, with other aromatic units. This approach is a common strategy for building larger, more complex organic molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for semiconductor performance. The resulting materials could potentially be used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Ligand Design in Transition Metal Catalysis

The pyridine nitrogen and the adjacent amino group in this compound make it an excellent scaffold for the design of ligands for transition metal catalysis.

Formation of Metal Complexes for Organic Transformation Catalysis

The N,N-bidentate chelation of the pyridine and amino groups to a metal center can form stable five-membered rings, a common motif in coordination chemistry. The electronic properties of the resulting metal complex can be tuned by the substituents on the pyridine ring. The electron-withdrawing bromine and cyano groups will influence the electron density at the metal center, which in turn affects its catalytic activity.

These metal complexes could find applications in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The synthesis of related 2-aminopyridine (B139424) derivatives and their use in catalysis has been reported, highlighting the potential of this class of compounds. researchgate.net

| Metal Complex Feature | Influence of this compound |

| Coordination Motif | N,N-bidentate chelation via pyridine and amino groups. |

| Electronic Tuning | Electron-withdrawing bromo and cyano groups modulate metal center reactivity. |

| Potential Applications | Catalysis of cross-coupling, hydrogenation, and oxidation reactions. researchgate.net |

Development of Chiral Catalysts from Asymmetric Derivatives

The synthesis of enantiomerically pure products is a cornerstone of modern chemistry, and the development of new chiral catalysts is a continuous effort. While this compound itself is achiral, it can be readily modified to create chiral ligands. For instance, the amino group can be acylated with a chiral carboxylic acid or reacted with a chiral aldehyde to form a Schiff base.

Alternatively, the bromine atoms could be substituted via cross-coupling reactions with chiral groups. The resulting chiral ligands can then be complexed with transition metals to generate catalysts for asymmetric transformations. The synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine has been shown to be effective for creating chiral nucleophilic catalysts, demonstrating the viability of using substituted pyridines in asymmetric catalysis. researchgate.net

Intermediate in Complex Organic Synthesis and Natural Product Analogues

Scaffold for Multi-functional Molecule Construction

The structure of this compound presents multiple reaction sites, making it a hypothetical candidate for the construction of multi-functionalized molecules. The amino group can be a nucleophile or be transformed into various other functional groups. The bromine atoms are prime handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, alkyl, or other substituents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the molecular complexity. Despite this potential, specific examples of its use as a central scaffold for building complex, multi-functional molecules are not readily found in the reviewed literature.

Strategic Intermediate in the Synthesis of Non-Biologically Active Structural Analogs

While pyridines are a common scaffold in medicinal chemistry, the use of this compound as a strategic intermediate for non-biologically active structural analogs is not well-documented. Such analogs are crucial in chemical biology and materials science for creating control compounds or materials with specific physical or chemical properties. The dibromo-substitution pattern offers a platform for creating rigid structures with defined geometries, but specific synthetic routes and characterization of such non-biological analogs originating from this particular precursor are not detailed in the available scientific record.

Fluorescent Probes and Chemical Sensors (for non-biological applications)

The pyridine ring system, particularly when functionalized with electron-donating (amino) and electron-withdrawing (cyano) groups, can form the core of fluorescent molecules. The bromine atoms could be substituted with fluorogenic groups to modulate the photophysical properties. However, a search of the literature did not yield specific studies that describe the design, synthesis, and application of fluorescent probes or chemical sensors for non-biological targets based on this compound. There is a general mention of a related CAS number in the context of fluorescent probes, but concrete data on the compound itself is absent.

Applications in Supramolecular Chemistry

Design of Host-Guest Systems

The planar, functionalized aromatic structure of this compound could theoretically be incorporated into larger macrocyclic hosts or act as a guest that binds within a host cavity through hydrogen bonding (via the amino group) and π-π stacking interactions. However, there are no specific research articles that report the use of this compound in the rational design and synthesis of host-guest systems.

Self-Assembly Processes and Crystal Engineering

The potential for hydrogen bonding from the amino group and halogen bonding from the bromine atoms makes this compound an interesting candidate for crystal engineering and the study of self-assembly processes. These non-covalent interactions could direct the formation of predictable and potentially functional solid-state architectures. Nevertheless, crystallographic studies and reports on the self-assembly behavior of this specific molecule are not present in the major crystallographic databases or peer-reviewed journals reviewed.

Future Research Directions and Emerging Trends for 5 Amino 4,6 Dibromopyridine 2 Carbonitrile

Development of Novel Organocatalytic Transformations Utilizing the Pyridine (B92270) Core

The pyridine nucleus is a cornerstone in the design of organocatalysts. The inherent features of 5-Amino-4,6-dibromopyridine-2-carbonitrile, including its basic nitrogen atom and electron-withdrawing/donating groups, present an opportunity for its development into a novel catalyst or a key building block in catalytic cycles. Future research could focus on harnessing the pyridine nitrogen as a basic site to activate substrates in various transformations. The development of natural product-based catalysts, which offer milder reaction conditions and are non-toxic, is a growing area of interest. nih.gov For instance, strategies analogous to the use of pyridine-2-carboxylic acid in the synthesis of complex heterocycles could be adapted. nih.gov

Research could explore the use of derivatives of this compound in asymmetric catalysis, where chiral auxiliaries are appended to the pyridine core to induce stereoselectivity. The amino group provides a convenient handle for the introduction of such chiral moieties.

Table 1: Potential Organocatalytic Reactions

| Reaction Type | Role of the Pyridine Derivative | Potential Outcome |

|---|---|---|

| Michael Addition | Basic catalyst activating the nucleophile | Formation of new C-C bonds |

| Knoevenagel Condensation | Lewis base catalyst | Synthesis of α,β-unsaturated compounds |

| Aldol Reaction | As a platform for a chiral proline-like catalyst | Enantioselective C-C bond formation |

Investigation of Electro- and Photochemical Reactivity

The photophysical properties of nitrogen-containing heterocycles are of significant interest for applications in materials science and photoredox catalysis. escholarship.orgnih.gov The extended π-system of the pyridine ring, combined with the influence of the amino, cyano, and bromo substituents, suggests that this compound and its derivatives could possess interesting photochemical behaviors.

Future investigations should include:

Photophysical Characterization: Detailed studies on the absorption and fluorescence properties of the compound and its derivatives in various solvents to understand its excited-state dynamics. semanticscholar.org The presence of heavy bromine atoms could lead to interesting effects like enhanced intersystem crossing.

Photoredox Catalysis: Exploration of the compound's potential as a photosensitizer or a photoredox catalyst. The electron-rich amino group and electron-withdrawing cyano group can be tuned to achieve desired redox potentials for activating organic transformations with light.

Electrochemical Analysis: Cyclic voltammetry and related techniques can be used to determine the oxidation and reduction potentials. This data is crucial for designing applications in electro-organic synthesis or as components in electronic materials. The electrochemical behavior could be harnessed to trigger specific chemical reactions or material phase changes.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. While many heterocyclic syntheses are developed as one-pot reactions, nih.govmdpi.com the next logical step is their adaptation to flow chemistry. The synthesis of derivatives from this compound is well-suited for this transition.

Key future developments in this area include:

Flow Synthesis of Derivatives: Developing continuous flow protocols for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions at the bromine positions. This would allow for the rapid and controlled production of a wide range of analogues.

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions (catalysts, ligands, solvents, temperature) for derivatization, significantly accelerating the discovery of optimal synthetic routes.

In-line Purification and Analysis: Integrating flow reactors with continuous purification methods (e.g., liquid-liquid extraction, chromatography) and real-time analytical techniques (e.g., NMR, MS) to create a fully automated "synthesis-to-analysis" workflow.

Exploration of New Chemical Spaces through High-Throughput Synthesis and Screening

The two bromine atoms on the this compound scaffold serve as powerful handles for chemical diversification. This makes the compound an ideal starting point for high-throughput synthesis (HTS) of compound libraries for drug discovery and materials science. nih.gov By employing parallel synthesis techniques, large and diverse libraries of derivatives can be generated by replacing the bromine atoms with a wide array of functional groups via cross-coupling reactions.

An example of a high-throughput workflow could involve:

Reacting this compound with a diverse set of boronic acids or esters in a 96-well plate format under Suzuki coupling conditions.